(5S,6S)-[Octahydro-quinolin-(2E)-ylidene]amine
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Overview
Description
(5S,6S)-[Octahydro-quinolin-(2E)-ylidene]amine is a compound belonging to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of medicinal chemistry . This compound, in particular, has been investigated for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including (5S,6S)-[Octahydro-quinolin-(2E)-ylidene]amine, can be achieved through various methods. Some of the common synthetic routes include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Von Miller Synthesis: This involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Friedländer Synthesis: This method uses 2-aminobenzaldehyde and a ketone or aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-[Octahydro-quinolin-(2E)-ylidene]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and tetrahydroquinolines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (5S,6S)-[Octahydro-quinolin-(2E)-ylidene]amine involves its interaction with specific molecular targets such as nitric-oxide synthase in the brain (NOS1) . This interaction can modulate various biochemical pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.
Tetrahydroquinoline: A reduced form of quinoline with different chemical properties and applications.
Quinoline N-oxides: Oxidized derivatives of quinoline with unique reactivity.
Uniqueness
(5S,6S)-[Octahydro-quinolin-(2E)-ylidene]amine stands out due to its specific stereochemistry and the presence of the ylidene group, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydroquinolin-2-amine |
InChI |
InChI=1S/C9H16N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2,(H2,10,11)/t7-,8-/m0/s1 |
InChI Key |
AEIXJVBMYJIICX-YUMQZZPRSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)CCC(=N2)N |
Canonical SMILES |
C1CCC2C(C1)CCC(=N2)N |
Origin of Product |
United States |
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